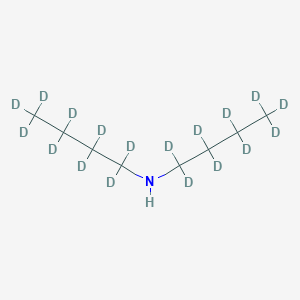
N-Nonyl-6,6,7,7-D4 alcohol
Vue d'ensemble
Description
N-Nonyl-6,6,7,7-D4 alcohol is a synthetic alcohol used in scientific research and development. It is a branched-chain alcohol, composed of nine carbon atoms and four hydrogen atoms, with a molecular formula of C9H20D4O. It is a colorless liquid, with a low melting point of -42°C and a boiling point of 162°C. It is insoluble in water, but soluble in organic solvents such as ether and alcohol. It has a strong odor, similar to that of gasoline.
Mécanisme D'action
N-Nonyl-6,6,7,7-D4 alcohol is a branched-chain alcohol, meaning it has a higher degree of branching than a linear alcohol. This increased branching increases its solubility in organic solvents, while decreasing its solubility in water. This makes it a useful solvent for organic synthesis, as it is able to dissolve a wide range of organic compounds. It is also able to form hydrogen bonds with other molecules, allowing it to form complexes with other molecules.
Biochemical and Physiological Effects
N-Nonyl-6,6,7,7-D4 alcohol has been shown to have minimal toxicity in laboratory animals, with no observed adverse effects at doses up to 2000 mg/kg. It is rapidly absorbed, metabolized, and excreted in the urine, with no accumulation in the body. It has been shown to have no mutagenic or carcinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-Nonyl-6,6,7,7-D4 alcohol in laboratory experiments include its low toxicity and its ability to dissolve a wide range of organic compounds. Its low boiling point also makes it ideal for use in distillation and other evaporation techniques. However, its low solubility in water can make it difficult to use in aqueous solutions.
Orientations Futures
In the future, N-Nonyl-6,6,7,7-D4 alcohol could be used in the development of new synthetic methods, such as the synthesis of polymers, pharmaceuticals, and other organic compounds. It could also be used in the development of new catalysts for organic reactions. In addition, it could be used in the development of new analytical techniques, such as the detection of trace compounds in complex mixtures. Finally, it could be used in the study of the structure and reactivity of alcohols, as well as in the study of their behavior in solution.
Applications De Recherche Scientifique
N-Nonyl-6,6,7,7-D4 alcohol is used in scientific research for a variety of applications. It is used as a solvent in organic synthesis and as a reagent in the synthesis of other compounds. It is also used as a model compound in studies of the structure and reactivity of alcohols. In addition, it is used in the study of the behavior of alcohols in solution, as well as in the study of the thermodynamics and kinetics of alcohols.
Propriétés
IUPAC Name |
6,6,7,7-tetradeuteriononan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRUINPWMLAQRD-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)C([2H])([2H])CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nonyl-6,6,7,7-D4 alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1433815.png)
![2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1433817.png)
![3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoicacid](/img/structure/B1433818.png)
![6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1433820.png)
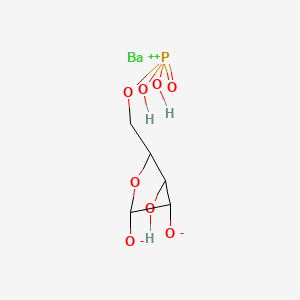
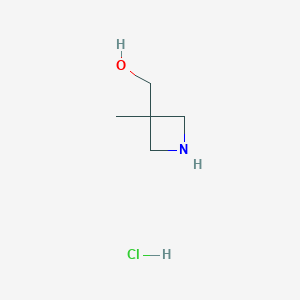
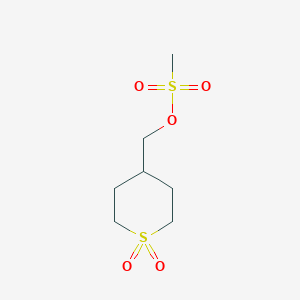

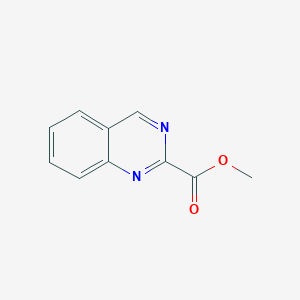
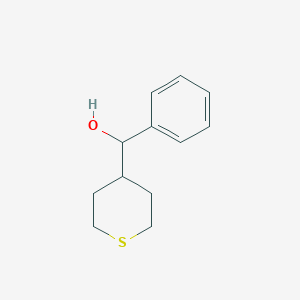
![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B1433832.png)
